2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to an indole ring, which is further substituted with an iodine atom and a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.
Methylation: The methyl group is introduced through methylation reactions using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where boron reagents are commonly used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Desulfonylation: The phenylsulfonyl group can be removed under specific conditions, often involving the use of reducing agents or catalytic hydrogenation.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Major products formed from these reactions depend on the specific transformation being targeted.
Scientific Research Applications
2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as a directing group, facilitating reactions at specific sites on the molecule. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Phenylsulfonylacetophenone: Another sulfone derivative used in heterocyclic synthesis.
Indole Derivatives: Compounds with similar indole cores but different substituents, which exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other sulfone and indole derivatives.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-7-8-11-9-13(15)17(14(11)16-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRWVGCGQGNVEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184141 |
Source
|
Record name | 2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-06-8 |
Source
|
Record name | 2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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